2,3,4-Trifluoro-5-(triethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trifluoro-5-(triethylsilyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in the pyridine ring significantly alters its chemical properties, making it a valuable compound in various fields of research and industry. The triethylsilyl group further enhances its reactivity and stability, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The triethylsilyl group can be introduced via a silylation reaction using triethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of 2,3,4-Trifluoro-5-(triethylsilyl)pyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trifluoro-5-(triethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by catalysts such as palladium or platinum.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2,3,4-Trifluoro-5-(triethylsilyl)pyridine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,4-Trifluoro-5-(triethylsilyl)pyridine involves its interaction with various molecular targets. The fluorine atoms enhance its ability to form strong hydrogen bonds and interact with biological macromolecules. The triethylsilyl group increases its lipophilicity, facilitating its passage through cell membranes . These properties make it a valuable tool in medicinal chemistry for modulating the activity of target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,6-Tetrafluoro-5-(triethylsilyl)pyridine
- 2-Bromo-3,4,6-trifluoro-5-(triethylsilyl)pyridine
- 2,3,5-Trifluoropyridine-4-carboxylic acid
Uniqueness
2,3,4-Trifluoro-5-(triethylsilyl)pyridine is unique due to the specific positioning of the fluorine atoms and the triethylsilyl group. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other fluorinated pyridines . Its versatility in various chemical reactions and applications in different fields further highlights its uniqueness .
Eigenschaften
CAS-Nummer |
851179-08-3 |
---|---|
Molekularformel |
C11H16F3NSi |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
triethyl-(4,5,6-trifluoropyridin-3-yl)silane |
InChI |
InChI=1S/C11H16F3NSi/c1-4-16(5-2,6-3)8-7-15-11(14)10(13)9(8)12/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
TVKBQBYSMCHNHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=CN=C(C(=C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.